molecular formula C8H4ClNaO4 B7721291 CID 91992

CID 91992

Cat. No. B7721291
M. Wt: 222.56 g/mol
InChI Key: MWZMHSGEQHVWED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 91992 is a useful research compound. Its molecular formula is C8H4ClNaO4 and its molecular weight is 222.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 91992 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 91992 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 91992 involves the conversion of 2,3-dihydro-1H-inden-2-amine to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Starting Materials
2,3-dihydro-1H-inden-2-amine, Sodium hydroxide, Bromine, Acetic acid, Hydrogen peroxide

Reaction
Step 1: Dissolve 2,3-dihydro-1H-inden-2-amine in acetic acid and add bromine dropwise with stirring. Heat the mixture to reflux for 2 hours., Step 2: Cool the mixture and add sodium hydroxide solution to adjust the pH to 8-9. Extract the mixture with ethyl acetate and wash the organic layer with water., Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-bromo-2,3-dihydro-1H-inden-2-yl acetate., Step 4: Dissolve 2-bromo-2,3-dihydro-1H-inden-2-yl acetate in acetic acid and add hydrogen peroxide dropwise with stirring. Heat the mixture to reflux for 2 hours., Step 5: Cool the mixture and extract with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 6: Evaporate the solvent to obtain 2-(2,3-dihydro-1H-inden-2-yl)acetic acid as a white solid.

properties

IUPAC Name

sodium;2-carboxy-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZMHSGEQHVWED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91992

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.